N-allyl-N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine oxalate
Overview
Description
N-allyl-N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the allylamine class of compounds, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-allyl-N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine oxalate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in inflammation and cancer progression. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, the compound has been shown to exhibit antifungal activity against a range of fungal species.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine oxalate in lab experiments is its relatively simple synthesis method. The compound has also been shown to exhibit a range of biological activities, making it a potentially useful tool for studying inflammation and cancer progression. One limitation of using the compound is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on N-allyl-N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine oxalate. One area of interest is the compound's potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to fully understand the compound's mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials. In addition, the compound's antifungal activity could be further explored for potential applications in the treatment of fungal infections.
Scientific Research Applications
N-allyl-N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine oxalate has been shown to exhibit a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. The compound has been studied in vitro and in vivo, and has shown promising results in preclinical studies.
properties
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO.C2H2O4/c1-3-8-16(9-4-2)10-11-17-14-7-5-6-13(15)12-14;3-1(4)2(5)6/h3-7,12H,1-2,8-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDPDULEYCMQCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=CC(=CC=C1)Br)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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